molecular formula C11H14O4 B13904455 Methyl 2-(3-methoxyphenoxy)propanoate

Methyl 2-(3-methoxyphenoxy)propanoate

Cat. No.: B13904455
M. Wt: 210.23 g/mol
InChI Key: BYTLLGMOFAYVRH-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methoxyphenoxy)propanoate typically involves the esterification of 3-methoxyphenol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 3-hydroxyphenoxypropanoate.

    Reduction: Formation of 2-(3-methoxyphenoxy)propanol.

    Substitution: Formation of various substituted phenoxypropanoates depending on the substituent used.

Scientific Research Applications

Methyl 2-(3-methoxyphenoxy)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active phenoxypropanoate moiety, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-methoxyphenoxy)propanoate
  • Ethyl 2-(3,4-dimethylphenoxy)propanoate
  • Methyl 2-(3,4-dimethylphenoxy)propanoate

Uniqueness

Methyl 2-(3-methoxyphenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 2-(3-methoxyphenoxy)propanoate

InChI

InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-5-9(7-10)13-2/h4-8H,1-3H3

InChI Key

BYTLLGMOFAYVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1)OC

Origin of Product

United States

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